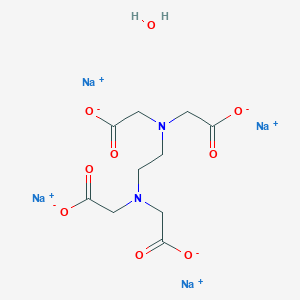
乙二胺四乙酸四钠盐水合物
描述
Ethylenediaminetetraacetic acid tetrasodium salt hydrate is a white, water-soluble solid that is widely used as a chelating agent. It is the tetrasodium salt form of ethylenediaminetetraacetic acid, which is a substituted diamine with antibacterial activity. This compound is known for its ability to bind metal ions, making it useful in various applications, including industrial, medical, and scientific research .
科学研究应用
Ethylenediaminetetraacetic acid tetrasodium salt hydrate has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of this compound are metal ions . It acts as a chelator, binding to metal ions such as zinc, magnesium, and calcium . These ions are often essential cofactors for many enzymes, including metalloproteases .
Mode of Action
The compound interacts with its targets by chelation , a process where it forms multiple bonds with a single metal ion . Specifically, it acts as a chelator of the zinc ion in the active site of metalloproteases . It can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .
Biochemical Pathways
By chelating metal ions, the compound can affect various biochemical pathways. For instance, it can inhibit metalloproteases, which play crucial roles in many biological processes, including cell proliferation, migration, and extracellular matrix degradation . The inhibition of these enzymes can lead to significant downstream effects, such as the prevention of cellular division, chlorophyll synthesis, and algal biomass production .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments within the body.
Result of Action
The chelation of metal ions results in the inhibition of metal ion-dependent enzymes, leading to various molecular and cellular effects. For example, it can prevent cellular division and chlorophyll synthesis . It also has antibacterial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, its solubility in water suggests that it can function effectively in aqueous environments.
生化分析
Biochemical Properties
Ethylenediaminetetraacetic acid tetrasodium salt hydrate acts as an inhibitor of metalloproteases, at effective concentrations of 1-10 mM . It chelates the zinc ion in the active site of metalloproteases, and can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .
Cellular Effects
In cellular processes, ethylenediaminetetraacetic acid tetrasodium salt hydrate has been used as a chelating agent to isolate human endometrial stem cell/stromal cells (hEnSCs) from menstrual blood . It also prevents cellular division, chlorophyll synthesis, and algal biomass production .
Molecular Mechanism
At the molecular level, ethylenediaminetetraacetic acid tetrasodium salt hydrate exerts its effects by chelating metal ions, which inhibits enzymes that require these ions for activity . This includes metalloproteases, where it chelates the zinc ion in the active site, preventing the enzyme from carrying out its function .
Metabolic Pathways
Ethylenediaminetetraacetic acid tetrasodium salt hydrate is involved in metabolic pathways through its role as a chelator of metal ions . It can interact with enzymes and cofactors that require these ions, potentially affecting metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid tetrasodium salt hydrate is typically synthesized by neutralizing ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base. The reaction produces a white solid that is highly soluble in water. Commercial samples are often hydrated, such as Na₄EDTA·4H₂O .
Industrial Production Methods
The industrial production of ethylenediaminetetraacetic acid tetrasodium salt hydrate involves the reaction of ethylenediamine with formaldehyde and sodium or hydrogen cyanide, followed by hydrolysis to form the salt . This method ensures the large-scale production of the compound for various applications.
化学反应分析
Types of Reactions
Ethylenediaminetetraacetic acid tetrasodium salt hydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The compound is commonly used with metal ions such as calcium, magnesium, zinc, and iron. The chelation process usually occurs in aqueous solutions at neutral to slightly basic pH levels .
Major Products Formed
The major products formed from the reactions of ethylenediaminetetraacetic acid tetrasodium salt hydrate are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment and analytical chemistry .
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt: Similar to the tetrasodium salt, but with only two sodium ions.
Ethylenediaminetetraacetic acid dipotassium salt: Another variant with potassium ions instead of sodium.
Ethylenediaminetetraacetic acid calcium disodium salt: A calcium and sodium salt form used in medical applications.
Uniqueness
Ethylenediaminetetraacetic acid tetrasodium salt hydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring the removal or sequestration of metal ions .
属性
IUPAC Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;1H2/q;4*+1;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFSKMBMYHTAE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194491-31-1 | |
| Record name | Ethylenediamine-N,N,N',N'-tetraacetic acid tetrasodium salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




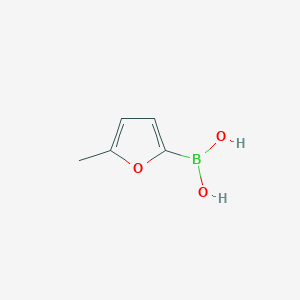

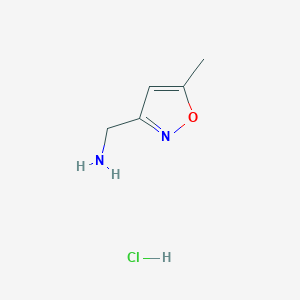

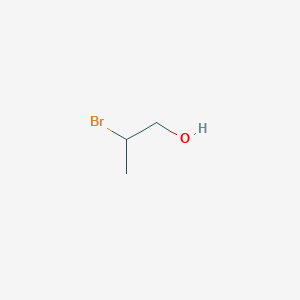
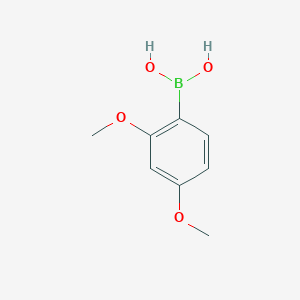



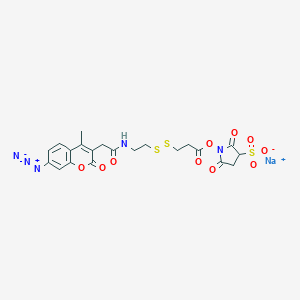
![2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

